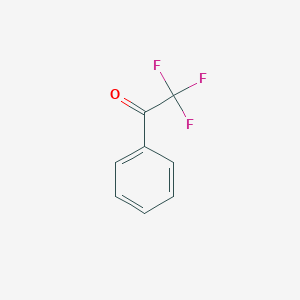

2,2,2-Trifluoroacetophenone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJRKRQSDZGHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059992 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,2,2-Trifluoroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.22 [mmHg] | |

| Record name | 2,2,2-Trifluoroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

434-45-7 | |

| Record name | 2,2,2-Trifluoro-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl trifluoromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-TRIFLUOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T7L1UPY09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,2,2-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroacetophenone, a halogenated aromatic ketone, is a versatile and highly valuable building block in modern organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it a unique substrate for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below. The trifluoromethyl group imparts unique properties such as increased electrophilicity of the carbonyl carbon and enhanced thermal stability.

| Property | Value | References |

| Molecular Formula | C₈H₅F₃O | [1][2] |

| Molecular Weight | 174.12 g/mol | [1][2] |

| CAS Number | 434-45-7 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -40 °C | [1] |

| Boiling Point | 165-166 °C | [3] |

| Density | 1.24 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.458 | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.54 (t, 2H), 7.73 (t, 1H), 8.07 (d, 2H) ppm |

| ¹³C NMR (CDCl₃) | δ 117.4 (q, J = 292 Hz), 128.9 (s), 130.5 (s), 132.0 (s), 134.8 (s), 181.5 (q, J = 34 Hz) ppm |

| ¹⁹F NMR (CDCl₃) | δ -72.6 ppm |

| Mass Spectrometry (MS) | m/z 174 (M+), 105, 77 |

Reactivity and Synthetic Applications

The electron-withdrawing trifluoromethyl group renders the carbonyl carbon of this compound highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This enhanced reactivity is central to its utility in organic synthesis.

Asymmetric Reduction to Chiral Alcohols

The enantioselective reduction of this compound to the corresponding chiral alcohol, (R)- or (S)-2,2,2-trifluoro-1-phenylethanol, is a critical transformation for the synthesis of pharmaceuticals and agrochemicals. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for achieving this transformation with excellent enantioselectivity.

Experimental Protocol: Enantioselective Reduction of this compound via Corey-Bakshi-Shibata (CBS) Reduction

Materials:

-

This compound

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (10 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) as a 1 M solution in toluene.

-

Cool the flask to 0 °C in an ice bath and add anhydrous THF (5 mL).

-

Slowly add borane-dimethyl sulfide complex (0.6 mmol) to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes.

-

A solution of this compound (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise to the catalyst solution at 0 °C over 10 minutes.

-

The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 1-2 hours), the reaction is quenched by the slow, dropwise addition of methanol (2 mL) at 0 °C.

-

The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (20 mL) and washed successively with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to afford the crude product.

-

The crude alcohol is purified by flash column chromatography on silica (B1680970) gel to yield the desired chiral alcohol. The enantiomeric excess can be determined by chiral HPLC analysis.

References

A Comprehensive Technical Guide to the Physical Properties of 2,2,2-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,2,2-Trifluoroacetophenone, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and visualizes a key catalytic pathway involving this compound.

Core Physical and Chemical Properties

This compound, also known as α,α,α-Trifluoroacetophenone or phenyl trifluoromethyl ketone, is a colorless to light yellow liquid.[1][2] Its unique trifluoromethyl group significantly influences its chemical reactivity and physical properties.[2]

Quantitative Data Summary

The following tables summarize the key physical properties of this compound based on collated data from various sources.

| Property | Value | Citations |

| Molecular Formula | C₈H₅F₃O | [2] |

| Molecular Weight | 174.12 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][3] |

| Melting Point | -40 °C | [2][3] |

| Boiling Point | 165-166 °C | [2][4] |

| Density | 1.24 g/mL at 25 °C | [5] |

| Refractive Index | 1.458 (n20/D) | [5] |

| Flash Point | 41 °C (closed cup) | [6] |

| Vapor Pressure | 1.22 mmHg | [1] |

| Solubility in Water | Insoluble | [3] |

Experimental Protocols for Property Determination

While specific experimental records for this compound are not publicly detailed, the following are standard, validated methodologies for determining the key physical properties of organic liquids and low-melting-point solids.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

A small amount of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

The assembly is attached to a thermometer and heated slowly and uniformly in a Thiele tube or a suitable heating block.[3]

-

The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[3]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.[1][4]

Methodology:

-

A clean, dry pycnometer (a glass flask with a fitted ground glass stopper with a capillary hole) is weighed empty (m₀).[4]

-

The pycnometer is filled with distilled water of a known temperature and density and weighed again (m₁). The volume of the pycnometer can be calculated from the mass and density of the water.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature and weighed (m₂).[4]

-

The density of the sample is calculated using the formula: ρ = (m₂ - m₀) / V, where V is the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.[5]

Methodology:

-

The prisms of the Abbe refractometer are cleaned and calibrated using a standard liquid with a known refractive index, such as distilled water.[7][8]

-

A few drops of this compound are placed on the surface of the prism.[5]

-

The prisms are closed, and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.[7]

-

The refractive index is read directly from the instrument's scale. For accuracy, multiple readings are taken and averaged.[5]

Determination of Melting Point (Capillary Method for Low-Melting Point Substances)

For substances with melting points below ambient temperature, a cryostat is typically employed in conjunction with a standard melting point apparatus.

Methodology:

-

A small, powdered sample of solidified this compound is loaded into a capillary tube.[9]

-

The capillary tube is placed in a melting point apparatus equipped with a cooling system.

-

The sample is cooled until completely frozen and then slowly heated at a controlled rate (e.g., 1-2 °C per minute).[9]

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Catalytic Role in Epoxidation

This compound serves as an efficient organocatalyst for the epoxidation of alkenes, a crucial reaction in organic synthesis. It facilitates the transfer of an oxygen atom from an oxidant, typically hydrogen peroxide (H₂O₂), to the double bond of an alkene to form an epoxide.

Caption: Catalytic cycle of this compound in the epoxidation of alkenes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 5. scite.ai [scite.ai]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoroacetophenone from Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,2,2-trifluoroacetophenone, a key building block in the pharmaceutical and agrochemical industries, starting from trifluoroacetic acid or its derivatives. The two principal methodologies detailed are Friedel-Crafts acylation and the reaction of organometallic reagents with trifluoroacetic acid derivatives. This document offers in-depth experimental protocols, quantitative data for reaction parameters and yields, and visual representations of the chemical pathways to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable synthetic intermediate due to the presence of the trifluoromethyl group, which can significantly alter the biological and physical properties of molecules. Its synthesis from readily available trifluoroacetic acid is a topic of considerable interest. This guide explores the two most prevalent and effective methods for this transformation.

Synthetic Pathways

The synthesis of this compound from trifluoroacetic acid derivatives can be broadly categorized into two main strategies:

-

Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction where the acyl group from a trifluoroacetic acid derivative is introduced onto an aromatic ring, typically benzene.

-

Organometallic Addition: The reaction of a phenyl-containing organometallic reagent (e.g., a Grignard or organolithium reagent) with an ester or other derivative of trifluoroacetic acid.

An In-depth Technical Guide to the Spectroscopic Data of 2,2,2-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2,2-Trifluoroacetophenone (C₈H₅F₃O), a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.07 | Multiplet | Aromatic H (ortho) |

| ~7.73 | Multiplet | Aromatic H (para) |

| ~7.54 | Multiplet | Aromatic H (meta) |

Solvent: CDCl₃. Instrument frequency: 89.56 MHz[1].

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~181 | C=O (Ketone) |

| ~135 | Aromatic C (para) |

| ~131 | Aromatic C (ipso) |

| ~130 | Aromatic C (ortho) |

| ~129 | Aromatic C (meta) |

| ~116 (q) | CF₃ |

Note: Specific chemical shift values for ¹³C NMR were not explicitly found in the search results, but typical ranges for these functional groups are provided. The trifluoromethyl carbon signal is expected to be a quartet due to coupling with the fluorine atoms.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| -70 to -80 |

Note: The exact chemical shift for the CF₃ group in ¹⁹F NMR can vary depending on the solvent and reference standard used. The provided range is a typical approximation for trifluoromethyl ketones[2][3][4][5].

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1300-1100 | Strong | C-F stretch |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

Note: The provided IR data represents typical absorption bands for the functional groups present in this compound.

Table 5: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 174 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 69 | Low | [CF₃]⁺ |

| 51 | Moderate | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 75 eV[1].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These represent general best practices and can be adapted for the specific instrumentation available.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Sample Quantity : For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe[6].

-

Solvent Selection : Use a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound[6].

-

Dissolution : Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution[6].

-

Transfer : Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm[6].

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (typically δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[7][8].

2.1.2. Data Acquisition

-

Instrumentation : The NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).

-

Locking and Shimming : The instrument is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines[6].

-

Tuning and Matching : The probe is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F) to maximize signal detection.

-

Acquisition Parameters : Standard pulse sequences are used for data acquisition. For ¹H NMR, a typical experiment might involve 8-16 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

2.2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

2.2.1. Sample Preparation and Analysis

-

Background Spectrum : A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove any signals from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application : A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium)[9][10]. Ensure the crystal surface is completely covered.

-

Data Acquisition : The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio[9].

-

Cleaning : After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue to prevent cross-contamination.

2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

2.3.1. Sample Preparation

-

Sample Dilution : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. The concentration should be in the parts-per-million (ppm) range to avoid overloading the column and detector.

-

Filtration : If necessary, filter the solution to remove any particulate matter that could block the injector.

2.3.2. Data Acquisition

-

Instrumentation : The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

Injection : A small volume (typically 1 µL) of the prepared solution is injected into the heated GC inlet, where the sample is vaporized.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. The column temperature is typically ramped over time (a temperature program) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, a single peak is expected.

-

Ionization and Mass Analysis : As the compound elutes from the GC column, it enters the mass spectrometer's ion source. For routine analysis of small organic molecules, electron ionization (EI) at a standard energy of 70 eV is commonly used[11]. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated for each point in time in the chromatogram. The mass spectrum corresponding to the chromatographic peak of this compound is then analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Trifluoroacetophenone(434-45-7) 1H NMR [m.chemicalbook.com]

- 2. dovepress.com [dovepress.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. colorado.edu [colorado.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. benchchem.com [benchchem.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,2,2-Trifluoroacetophenone: Commercial Availability, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,2,2-Trifluoroacetophenone, a key building block in pharmaceutical and agrochemical research. This document details its commercial availability and typical purity levels, alongside a representative analytical protocol for quality control. Furthermore, it delves into a significant application of this compound as an organocatalyst, providing a detailed experimental protocol and a visualization of the catalytic cycle.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The compound is typically offered at purities of 98% or higher, as determined by gas chromatography (GC). Below is a summary of its availability from prominent suppliers.

| Supplier | Catalog Number (Example) | Purity Specification | Available Quantities |

| Sigma-Aldrich | 107840 | 99% | 5 g, 25 g, 100 g |

| Thermo Scientific | A11403.22 | ≥97.5% (GC) | 100 g |

| Tokyo Chemical Industry (TCI) | T0848 | >98.0% (GC) | 5 g, 25 g |

| Chem-Impex | 04133 | ≥ 98% (GC) | Not specified |

| City Chemical LLC | T2051 | 99% | 5 g, 25 g, 100 g |

| BOC Sciences | 434-45-7 | 98% | Not specified |

Experimental Protocols

This section outlines detailed methodologies for the quality control analysis of this compound and its application in the epoxidation of alkenes.

Representative Quality Control Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the determination of the purity of this compound by GC-MS. Actual parameters may need to be optimized based on the specific instrument and column used.

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform a serial dilution to obtain a working standard of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1) at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 15°C/minute to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 50-250 amu.

3. Data Analysis:

-

The purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Application Protocol: Organocatalytic Epoxidation of Alkenes

This compound serves as an efficient organocatalyst for the epoxidation of a wide range of alkenes using hydrogen peroxide as a green oxidant.

1. Materials:

-

Alkene (1.00 mmol)

-

This compound (9.0 mg, 0.05 mmol)

-

tert-Butyl alcohol (1.5 mL)

-

Aqueous buffer solution (1.5 mL, 0.6 M K2CO3, 4 × 10–5 M EDTA tetrasodium (B8768297) salt)

-

Acetonitrile (0.11 mL, 2.00 mmol)

-

30% aqueous Hydrogen Peroxide (H2O2) (0.23 mL, 2.00 mmol)

2. Procedure:

-

In a round-bottom flask, add the alkene followed by this compound.

-

Sequentially add tert-butyl alcohol, the aqueous buffer solution, acetonitrile, and 30% aqueous H2O2.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Upon completion, the crude product can be purified by flash column chromatography to yield the desired epoxide.

Visualizations

The following diagrams illustrate the logical workflow for the quality control of this compound and the catalytic cycle of its use in alkene epoxidation.

Caption: Quality Control Workflow for this compound Purity Analysis.

Caption: Catalytic Cycle of Alkene Epoxidation using this compound.

Stability of 2,2,2-Trifluoroacetophenone Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroacetophenone is a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the molecule. A thorough understanding of its stability under various pH conditions is paramount for process development, formulation, and ensuring the quality and shelf-life of resulting products. This technical guide provides a comprehensive overview of the stability of this compound under both acidic and basic conditions, detailing degradation pathways, kinetic considerations, and analytical methodologies for stability assessment.

Stability Under Basic Conditions

Under basic conditions, this compound is susceptible to a haloform-type reaction. This reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the cleavage of the carbon-carbon bond between the carbonyl group and the trifluoromethyl group.

The primary degradation products under basic conditions are benzoate (B1203000) and fluoroform. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the trifluoromethyl anion (CF₃⁻), a relatively stable leaving group due to the electron-withdrawing nature of the fluorine atoms. The trifluoromethyl anion then abstracts a proton from the solvent or the newly formed benzoic acid to generate fluoroform (CHF₃).

While the haloform reaction is a known pathway for methyl ketones, the cleavage of the trifluoromethyl group is also well-documented for trifluoromethyl ketones when treated with a base.[1]

Quantitative Data on Base-Catalyzed Cleavage

Kinetic studies on the alkaline cleavage of various trihaloacetophenones have shown that the rate of cleavage is dependent on the nature of the halogen. The trifluoroacetophenone undergoes this cleavage at a significantly slower rate compared to its chloro and bromo analogs. This suggests a higher relative stability of the C-CF₃ bond to cleavage under basic conditions compared to C-CCl₃ and C-CBr₃ bonds.

| Trihaloacetophenone (PhCOCX₃) | Relative Cleavage Rate |

| X = F | 1.0 |

| X = Cl | 5.3 x 10¹⁰ |

| X = Br | 2.2 x 10¹³ |

This data is derived from studies on the kinetics of the cleavage step of the haloform reaction and highlights the comparative stability of this compound.

It is also noteworthy that this compound has been successfully employed as an organocatalyst in epoxidation reactions conducted in a buffered aqueous solution at pH 11. This indicates a degree of stability and resistance to rapid degradation under these milder basic conditions.

Stability Under Acidic Conditions

The stability of this compound under acidic conditions is less extensively documented with quantitative kinetic data in the public domain. However, based on the chemical nature of the functional groups present, two primary degradation pathways can be anticipated: hydrolysis of the trifluoromethyl group and reactions involving the carbonyl group.

The trifluoromethyl group, while generally stable, can undergo hydrolysis under forcing acidic conditions (strong acid and elevated temperature) to yield a carboxylic acid. In the case of this compound, this would lead to the formation of benzoic acid and hydrogen fluoride.

The carbonyl group can be protonated under acidic conditions, which can facilitate subsequent reactions. However, the ketone functional group itself is generally stable to hydrolysis.

Based on general principles of organic chemistry, the most likely significant degradation pathway under strong acidic conditions would be the slow hydrolysis of the trifluoromethyl group.

Experimental Protocols

Forced degradation studies are essential to determine the intrinsic stability of a molecule. The following are detailed methodologies for assessing the stability of this compound under acidic and basic conditions.

Acidic Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

To a known volume of the stock solution, add an equal volume of 1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) in a sealed container.

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 1 M sodium hydroxide to stop the degradation.

-

Dilute the samples to a suitable concentration for analysis.

-

-

Analytical Method:

-

Analyze the samples using a stability-indicating HPLC method (see below for a typical method).

-

Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

-

Basic Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

To a known volume of the stock solution, add an equal volume of 1 M sodium hydroxide.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) in a sealed container.

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 1 M hydrochloric acid.

-

Dilute the samples to a suitable concentration for analysis.

-

-

Analytical Method:

-

Analyze the samples using a stability-indicating HPLC method.

-

Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

-

Stability-Indicating HPLC Method

A reverse-phase HPLC method can be developed and validated to separate this compound from its potential degradation products.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 245 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should be validated to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.

NMR Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, can be a powerful tool for identifying the structure of degradation products and for real-time monitoring of the degradation process.[2]

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., D₂O with an appropriate acid or base).

-

Data Acquisition: Acquire NMR spectra at various time points while maintaining the sample at a constant temperature.

-

Analysis: Monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from the degradation products. The chemical shifts and coupling constants of the new signals can be used to elucidate the structures of the degradants.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the degradation pathways and experimental workflows described in this guide.

References

An In-Depth Technical Guide to 2,2,2-Trifluoroacetophenone (CAS Number: 434-45-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoroacetophenone (CAS: 434-45-7), a versatile fluorinated ketone with significant applications in organic synthesis and potential pharmacological activities. This document consolidates its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications. Detailed experimental protocols for its synthesis and its use as an organocatalyst are provided. Furthermore, this guide explores its biological significance, particularly its role as an acetylcholinesterase inhibitor and its potential neuroprotective effects through the modulation of key signaling pathways.

Chemical and Physical Properties

This compound, also known as α,α,α-trifluoroacetophenone or phenyl trifluoromethyl ketone, is a colorless to light yellow liquid.[1] Its trifluoromethyl group significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 434-45-7 | [1] |

| Molecular Formula | C₈H₅F₃O | [1] |

| Molecular Weight | 174.12 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 165-166 °C (lit.) | [2] |

| Melting Point | -40 °C | [1] |

| Density | 1.24 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.458 (lit.) | [2] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [3] |

| Solubility | Soluble in various organic solvents | [1] |

| Vapor Pressure | 1.22 mmHg | [4] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | δ (ppm): 8.07 (d, 2H), 7.73 (t, 1H), 7.54 (t, 2H) | [1] |

| ¹³C NMR | δ (ppm): 180.5 (q, C=O), 134.8, 131.7, 129.2, 116.8 (q, CF₃) | [4] |

| ¹⁹F NMR | A single peak characteristic of the CF₃ group. | [4] |

| IR (Infrared) | ν (cm⁻¹): ~1710 (C=O stretch), ~1200-1100 (C-F stretch) | [4][5] |

| Mass Spectrometry (MS) | m/z: 174 (M⁺), 105 (M-CF₃)⁺, 77 (C₆H₅)⁺ | [6] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with trifluoroacetic anhydride (B1165640), typically using a Lewis acid catalyst such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Anhydrous benzene

-

Trifluoroacetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.0 equivalent) to the suspension via the dropping funnel with vigorous stirring.

-

After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.

-

Once the addition of benzene is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to 0 °C and quench by slowly adding crushed ice, followed by dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Key Applications in Organic Synthesis

This compound serves as a valuable building block and catalyst in a variety of organic transformations.

Organocatalyst for Epoxidation of Alkenes

This compound has been identified as a highly efficient organocatalyst for the epoxidation of a wide range of alkenes using hydrogen peroxide as a green oxidant.[7][8] This method is praised for being environmentally friendly, fast, and utilizing low catalyst loadings.[7][8]

Experimental Protocol: Epoxidation of 1-Phenylcyclohexene

Materials:

-

1-Phenylcyclohexene

-

This compound

-

tert-Butyl alcohol

-

Aqueous buffer solution (0.6 M K₂CO₃, 4 x 10⁻⁵ M EDTA tetrasodium (B8768297) salt)

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, place 1-phenylcyclohexene (1.00 mmol).

-

Add this compound (9.0 mg, 0.05 mmol, 5 mol%).

-

Sequentially add tert-butyl alcohol (1.5 mL), the aqueous buffer solution (1.5 mL), acetonitrile (0.11 mL, 2.00 mmol), and 30% aqueous H₂O₂ (0.23 mL, 2.00 mmol).

-

Stir the reaction mixture vigorously at room temperature for 1 hour.

-

Upon completion (monitored by TLC or GC-MS), extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.

Synthesis of Fluorinated Polymers

This compound is a key starting material for the synthesis of novel fluorinated polymers. These polymers often exhibit high thermal stability and desirable film-forming properties, making them suitable for various material science applications.[9]

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound and related structures in the realm of drug discovery, particularly for their neuroprotective properties.

Acetylcholinesterase Inhibition

This compound has been shown to exhibit inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[10] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease.[10]

Neuroprotective Effects and Signaling Pathways

The neuroprotective effects of acetylcholinesterase inhibitors are thought to extend beyond simply increasing acetylcholine levels. They can modulate various signaling pathways crucial for neuronal survival and function. One of the key pathways implicated is the PI3K/Akt signaling pathway .[1][7]

Activation of the PI3K/Akt pathway is a central mechanism for promoting cell survival and inhibiting apoptosis (programmed cell death).[11] Cholinesterase inhibitors have been shown to modulate this pathway, leading to neuroprotective effects.[7] While a specific signaling cascade for this compound is still under detailed investigation, a generalized pathway for neuroprotection via AChE inhibition and subsequent PI3K/Akt activation can be proposed.

Caption: Proposed neuroprotective signaling pathway of this compound.

This diagram illustrates that by inhibiting AChE, this compound increases acetylcholine levels, leading to the activation of nicotinic acetylcholine receptors. This, in turn, can activate the PI3K/Akt signaling cascade, which promotes neuronal survival by inhibiting apoptosis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] It is irritating to the eyes, skin, and respiratory system.[4]

Table 3: Safety and Handling Information

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work in a well-ventilated fume hood. |

| Storage | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool containers. |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. |

Conclusion

This compound is a chemical compound of significant interest to researchers in both synthetic chemistry and drug development. Its unique properties, conferred by the trifluoromethyl group, make it a versatile tool for creating complex molecules and advanced materials. Furthermore, its biological activities, particularly as an acetylcholinesterase inhibitor with neuroprotective potential, open promising avenues for therapeutic research. This guide provides a foundational understanding of this compound, aiming to facilitate its safe and effective use in the laboratory and to inspire further investigation into its applications.

Experimental Workflows

The following diagram outlines a general experimental workflow for utilizing this compound in a synthetic reaction, such as the epoxidation described in Section 4.1.

Caption: General experimental workflow for a synthesis using this compound.

References

- 1. [Mechanisms of neuroprotective effects of therapeutic acetylcholinesterase inhibitors used in treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Brain protection: physiological and pharmacological considerations. Part II: The pharmacology of brain protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to 2,2,2-Trifluoroacetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroacetophenone is a versatile fluorinated ketone that serves as a crucial building block and catalyst in modern organic synthesis. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, enhance its reactivity and make it a valuable tool in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The incorporation of the trifluoromethyl group can significantly improve the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a subject of considerable interest in drug discovery and development.[2] This guide provides a comprehensive overview of this compound, including its synonyms, chemical and physical properties, synthetic methodologies, and key applications, with a focus on its role as an organocatalyst.

Synonyms and Identifiers

A variety of names and identifiers are used for this compound in chemical literature and databases.

| Identifier Type | Identifier |

| IUPAC Name | 2,2,2-trifluoro-1-phenylethanone[3] |

| CAS Number | 434-45-7[4] |

| Molecular Formula | C8H5F3O[4] |

| Synonyms | alpha,alpha,alpha-Trifluoroacetophenone, Phenyl trifluoromethyl ketone, (Trifluoroacetyl)benzene, 2,2,2-Trifluoro-1-phenylethanone[3][4] |

| InChI Key | KZJRKRQSDZGHEC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C(F)(F)F[3] |

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 174.12 g/mol [3] |

| Appearance | Colorless to light yellow liquid[4][5] |

| Melting Point | -40 °C[1][] |

| Boiling Point | 165-166 °C[] |

| Density | 1.24 g/mL at 25 °C |

| Refractive Index | n20/D 1.458 (lit.) |

| Solubility | Insoluble in water[5] |

| Flash Point | 41 °C (105.8 °F) - closed cup |

Synthesis of this compound Derivatives

The synthesis of trifluoroacetophenones often involves the reaction of an organometallic reagent with a trifluoroacetylating agent. A general approach for the synthesis of substituted 2,2,2-trifluoroacetophenones is exemplified by the preparation of 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584).

General Synthetic Protocol via Grignard Reagent

A common method involves the preparation of a Grignard reagent from a substituted aryl halide, which is then reacted with a trifluoroacetylating agent.

Experimental Protocol:

-

Grignard Reagent Formation: A solution of a substituted aryl halide (e.g., 1,3,5-trichlorobenzene) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is reacted with magnesium turnings to form the corresponding Grignard reagent.[7]

-

Trifluoroacetylation: The freshly prepared Grignard reagent is then reacted with a trifluoroacetylating agent, such as trifluoroacetyldimethylamine, at low temperatures.[7]

-

Acidic Workup: The reaction is quenched with an acid to protonate the intermediate and yield the final 3',5'-dichloro-2,2,2-trifluoroacetophenone product.[7]

Applications in Organic Synthesis

This compound is a valuable reagent with diverse applications in organic synthesis.

Organocatalyst for Alkene Epoxidation

A significant application of this compound is its use as an efficient organocatalyst for the epoxidation of alkenes.[8] This method offers a green, mild, and fast alternative to traditional metal-based epoxidation reagents, utilizing hydrogen peroxide as the primary oxidant.[8] The catalytic cycle involves the formation of a more reactive perhydrate intermediate.[8]

Experimental Protocol for Epoxidation of Alkenes:

-

To a round-bottom flask, add the alkene (1.00 mmol) and 2,2,2-trifluoro-1-phenylethanone (9.0 mg, 0.05 mmol).[8]

-

Sequentially add tert-butyl alcohol (1.5 mL), an aqueous buffer solution (1.5 mL, 0.6 M K2CO3, 4 × 10–5 M EDTA tetrasodium (B8768297) salt), acetonitrile (B52724) (0.11 mL, 2.00 mmol), and 30% aqueous H2O2 (0.23 mL, 2.00 mmol).[8]

-

Stir the reaction mixture at room temperature for 1 hour.[8]

-

Purify the crude product using flash column chromatography to obtain the desired epoxide.[8]

Precursor for Fluorinated Polymers

This compound serves as a starting material for the synthesis of novel fluorinated polymers. These polymers exhibit high thermal stability, high average molecular weight, and good film-forming properties, making them suitable for advanced material applications.[9] The synthesis involves the condensation of this compound with various aromatic compounds like biphenyl (B1667301) and phenyl ether.[9]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The trifluoromethyl group is a key pharmacophore in many modern drugs and agrochemicals. This compound and its derivatives are important intermediates in the synthesis of these complex molecules.[][10] For instance, it has been shown to have inhibitory activity against acetylcholinesterase and neuroprotective effects.[] Its derivatives are also used in the synthesis of malonyl-CoA decarboxylase inhibitors for metabolic disease research.[10]

Catalytic Pathway in Epoxidation

The proposed catalytic cycle for the epoxidation of alkenes using this compound involves the in-situ formation of a peroxycarboximidic acid intermediate.

Initially, this compound is hydrated in the aqueous reaction medium.[8] This hydrate then reacts with hydrogen peroxide and acetonitrile to form a highly reactive peroxycarboximidic acid intermediate. This intermediate is the active oxidizing agent that transfers an oxygen atom to the alkene, forming the epoxide and regenerating the hydrated ketone for the next catalytic cycle.[8] The formation of acetamide as a byproduct supports the proposed mechanism involving a peroxycarboximidic acid intermediate.[8]

Conclusion

This compound is a cornerstone in fluorine chemistry, offering a gateway to a wide range of valuable molecules and materials. Its utility as an organocatalyst for green oxidation reactions, a monomer for high-performance polymers, and an intermediate for life science applications underscores its importance in both academic research and industrial processes. The detailed methodologies and mechanistic insights provided in this guide aim to facilitate its effective use by researchers, scientists, and drug development professionals in their respective fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. nbinno.com [nbinno.com]

Health and Safety Information for 2,2,2-Trifluoroacetophenone: A Technical Guide

This guide provides in-depth health and safety information for 2,2,2-trifluoroacetophenone (CAS No. 434-45-7), tailored for researchers, scientists, and professionals in drug development. It covers toxicological data, handling procedures, emergency response, and the regulatory landscape surrounding this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[3][4][5]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][3][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][6] |

Source: Aggregated data from multiple safety data sheets. The percentage of companies reporting each hazard code to the ECHA C&L Inventory is 100% for Flammable Liquid 3, 89.3% for Skin Irritant 2, 89.3% for Eye Irritant 2, and 87.5% for STOT SE 3.[3][7]

Hazard Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O | [4][8][9] |

| Molecular Weight | 174.12 g/mol | [3][8][9] |

| Appearance | Clear, colorless to light yellow liquid | [4][5][8] |

| Odor | No information available | [4][5] |

| Melting Point | -40 °C / -40 °F | [5][8][10] |

| Boiling Point | 165-166 °C (lit.) | [7][11] |

| Density | 1.24 g/mL at 25 °C (lit.) | [11][12] |

| Flash Point | 41 °C / 105.8 °F (closed cup) | [6][8][12] |

| Vapor Pressure | 1.22 mmHg | [3] |

| Water Solubility | Insoluble | [4][8] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated, and no quantitative data for acute toxicity, such as LD50 or LC50 values, are available.[2][4][5][13] The primary known hazards are irritation to the skin, eyes, and respiratory system.[1][5]

Summary of Health Effects

-

Skin Irritation: Causes reversible skin damage upon application.[2][4] Classified as Category 2.[1][4]

-

Eye Irritation: Causes serious eye irritation and is a lachrymator, stimulating corneal nerves to cause tearing, pain, and potentially temporary blindness.[3][4][11][14]

-

Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of vapors.[2][4]

-

Ingestion: The toxicological properties upon ingestion have not been fully investigated.[8]

-

Chronic Effects: No information is available on carcinogenicity, mutagenicity, or reproductive toxicity.[1][2]

Mechanism of Action: Lachrymatory Effect

As a lachrymator, this compound's irritant effects are likely mediated through the activation of sensory nerve receptors. Lachrymatory agents are known to activate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is found on the plasma membrane of sensory neurons.[9][15] Activation of TRPA1 leads to an influx of calcium ions, depolarizing the neuron and sending pain and irritation signals. This stimulation of corneal nerves results in the characteristic tearing, burning sensation, and involuntary eyelid closure.[9][11]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. delltech.com [delltech.com]

- 4. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. This compound | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. siesascs.edu.in [siesascs.edu.in]

- 9. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]

- 10. x-cellr8.com [x-cellr8.com]

- 11. Lachrymatory_agent [chemeurope.com]

- 12. cfsdocs.blob.core.windows.net [cfsdocs.blob.core.windows.net]

- 13. This compound(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 15. Tear gas - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Asymmetric Reduction of 2,2,2-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries. 2,2,2-Trifluoroacetophenone is a particularly important substrate, as the resulting chiral α-(trifluoromethyl)benzyl alcohol is a key intermediate in the synthesis of various bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the carbonyl group but also presents unique challenges for achieving high enantioselectivity. This document provides detailed application notes and experimental protocols for the asymmetric reduction of this compound using a variety of chiral catalysts, including organocatalysts (oxazaborolidines) and transition metal complexes of ruthenium, rhodium, and iridium.

I. Organocatalytic Asymmetric Reduction: Chiral Oxazaborolidines (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in the presence of a stoichiometric borane (B79455) reducing agent.

Data Presentation

| Catalyst/Reagent System | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |

| (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 to -40 | >95 | >95 | (R) |

| In situ from Chiral Lactam Alcohol | BH₃·THF | THF | RT | 91-98 | 91-98 | (R) |

| In situ from Chiral Lactam Alcohol + BF₃ | BH₃ | CHCl₃ | RT | ~90 | 86 | (S) |

Experimental Protocol: CBS Reduction using (S)-2-Methyl-CBS-oxazaborolidine

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1.0 M solution in toluene).

-

Cool the flask to 0 °C in an ice bath and add BH₃·THF (0.6 mmol, 0.6 mL of a 1.0 M solution in THF) dropwise. Stir the mixture for 15 minutes at 0 °C.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of this compound (1.0 mmol, 174.1 mg) in anhydrous THF (5 mL).

-

Add the solution of this compound dropwise to the catalyst-borane complex at -78 °C over 30 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -40 °C over 30 minutes and stir for an additional 30 minutes at this temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -40 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the chiral (R)-α-(trifluoromethyl)benzyl alcohol.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

II. Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Chiral ruthenium, rhodium, and iridium complexes are highly effective catalysts for the asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol (B130326) or formic acid) of ketones.

A. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Noyori-type Catalysts)

Ruthenium complexes bearing chiral diamine and arene ligands, pioneered by Noyori, are particularly effective for the transfer hydrogenation of aromatic ketones. An electrochemically promoted version of this reaction has also been reported, offering a green alternative.[1][2]

Data Presentation

| Catalyst System | Hydrogen Source | Base | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |

| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | i-PrOH | KOH | i-PrOH | 28 | >99 | 97 | (R) |

| RuCl--INVALID-LINK-- | HCOOH/NEt₃ | - | CH₂Cl₂ | 28 | 95 | 98 | (R) |

| Chiral Ru complex (electrochemical) | - | - | MeCN/H₂O | RT | 96 | 94 | (R)[1] |

Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Materials:

-

[RuCl₂(p-cymene)]₂

-

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

This compound

-

Isopropanol (i-PrOH)

-

Potassium hydroxide (B78521) (KOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, under an inert atmosphere.

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and (S,S)-TsDPEN (0.011 mmol, 4.0 mg) in isopropanol (10 mL).

-

Stir the mixture at room temperature for 20 minutes to form the active catalyst.

-

Add this compound (1.0 mmol, 174.1 mg) to the catalyst solution.

-

Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).

-

Stir the reaction mixture at 28 °C and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction by adding a few drops of water.

-

Remove the solvent under reduced pressure.

-

Extract the residue with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC.

References

Application Notes and Protocols: 2,2,2-Trifluoroacetophenone as an Organocatalyst in Epoxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides are crucial intermediates in organic synthesis, valued for their versatility in the preparation of a wide array of valuable compounds.[1] The development of efficient, environmentally friendly, and cost-effective methods for alkene epoxidation is a significant goal in both academic and industrial research. Organocatalysis has emerged as a powerful tool, offering metal-free alternatives for various chemical transformations.[1][2] This document details the application of 2,2,2-trifluoroacetophenone as a highly efficient organocatalyst for the epoxidation of alkenes. This method, developed by Limnios and Kokotos, utilizes the green oxidant hydrogen peroxide (H₂O₂) and offers a cheap, mild, fast, and environmentally friendly protocol.[1][3][4][5] The reaction proceeds with low catalyst loadings (2–5 mol%) and is complete within a short timeframe, typically one hour, affording high to quantitative yields for a broad range of substrates.[1][3][6]

Advantages of this compound Catalysis

-

Environmentally Friendly: Employs hydrogen peroxide, a green oxidant that produces water as the only byproduct.[2][7]

-

High Efficiency: Achieves high to quantitative yields for various alkenes.[1][3][6]

-

Mild Reaction Conditions: The reaction is typically carried out at room temperature.[1]

-

Low Catalyst Loading: Requires only 2–5 mol% of the organocatalyst.[1][3][6]

-

Broad Substrate Scope: Effective for mono-, di-, and trisubstituted alkenes, including cyclic olefins and natural products.[1][3]

-

Cost-Effective: Utilizes an inexpensive and commercially available catalyst.[1][3]

Catalytic Cycle

The proposed catalytic cycle for the epoxidation of alkenes using this compound and hydrogen peroxide in the presence of acetonitrile (B52724) is depicted below. The ketone catalyst is first hydrated. In parallel, hydrogen peroxide reacts with acetonitrile to form a peroxycarboximidic acid intermediate. The hydrated catalyst is then oxidized by both hydrogen peroxide and the peroxycarboximidic acid to form active oxidant species, which are believed to include a dioxirane (B86890) intermediate, responsible for the epoxidation of the alkene.[3][8]

Caption: Proposed catalytic cycle for the epoxidation reaction.

Data Presentation

The following tables summarize the reaction conditions and yields for the epoxidation of various alkenes using this compound as the organocatalyst.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | 5 | t-BuOH | 1 | 99 |

| 2 | 5 | CH₃CN | 1 | 85 |

| 3 | 5 | CH₂Cl₂ | 1 | 78 |

| 4 | 5 | THF | 1 | 72 |

| 5 | 2 | t-BuOH | 1 | 98 |

Reaction conditions: 1-phenylcyclohexene (0.5 mmol), catalyst, H₂O₂ (2.0 mmol), MeCN (2.0 mmol), solvent (2 mL), room temperature.

Table 2: Substrate Scope of the Epoxidation

| Entry | Substrate | Catalyst (mol%) | Time (h) | Yield (%) |

| 1 | 1-Phenylcyclohexene | 2 | 1 | 99 |

| 2 | Cyclooctene | 2 | 1 | 98 |

| 3 | trans-Stilbene | 5 | 1 | 95 |

| 4 | Styrene | 5 | 1 | 92 |

| 5 | α-Methylstyrene | 5 | 1 | 96 |

| 6 | Cinnamyl alcohol | 5 | 1 | 88 |

| 7 | Limonene | 5 | 1 | 94 (mono-epoxide) |

| 8 | Cholesterol | 5 | 2 | 85 |

Reaction conditions: Substrate (0.5 mmol), this compound, H₂O₂ (2.0 mmol), MeCN (2.0 mmol), t-BuOH (2 mL), room temperature, unless otherwise noted.[1]

Experimental Protocols

General Procedure for the Epoxidation of Alkenes:

The following protocol is a general guideline for the epoxidation of alkenes using this compound as an organocatalyst.[1]

Caption: General experimental workflow for the epoxidation.

Materials:

-

Alkene substrate

-

This compound (catalyst)

-

Hydrogen peroxide (30% aqueous solution)

-

Acetonitrile (MeCN)

-

tert-Butyl alcohol (t-BuOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the alkene (0.5 mmol), this compound (0.01-0.025 mmol, 2-5 mol%), and tert-butyl alcohol (2 mL).

-

To the stirred solution, add acetonitrile (0.11 mL, 2.0 mmol) followed by the dropwise addition of 30% aqueous hydrogen peroxide (0.23 mL, 2.0 mmol).[1]

-

Stir the reaction mixture vigorously at room temperature for the time indicated in Table 2 (typically 1-2 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure epoxide.

Safety Precautions:

-

Hydrogen peroxide is a strong oxidizing agent. Handle with care and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]

- 4. This compound: an organocatalyst for an environmentally friendly epoxidation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. search.library.berkeley.edu [search.library.berkeley.edu]